Cas no 1807297-24-0 (Ethyl 2-cyano-5-ethyl-4-methylbenzoate)

Ethyl 2-cyano-5-ethyl-4-methylbenzoate is a benzoate ester derivative featuring cyano, ethyl, and methyl functional groups on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural properties, including the electron-withdrawing cyano group and steric influences from the ethyl and methyl substituents, make it a versatile building block for constructing complex molecules. The ester moiety enhances solubility in organic solvents, facilitating further chemical modifications. Its stability under standard conditions and well-defined reactivity profile contribute to its reliability in synthetic applications.
Ethyl 2-cyano-5-ethyl-4-methylbenzoate structure
1807297-24-0 structure
商品名:Ethyl 2-cyano-5-ethyl-4-methylbenzoate
CAS番号:1807297-24-0
MF:C13H15NO2
メガワット:217.263703584671
CID:5010103

Ethyl 2-cyano-5-ethyl-4-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-cyano-5-ethyl-4-methylbenzoate
    • インチ: 1S/C13H15NO2/c1-4-10-7-12(13(15)16-5-2)11(8-14)6-9(10)3/h6-7H,4-5H2,1-3H3
    • InChIKey: IOVRWEPWWRTZFG-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C(C#N)=CC(C)=C(C=1)CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 2-cyano-5-ethyl-4-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010002503-250mg
Ethyl 2-cyano-5-ethyl-4-methylbenzoate
1807297-24-0 97%
250mg
$494.40 2023-09-02
Alichem
A010002503-1g
Ethyl 2-cyano-5-ethyl-4-methylbenzoate
1807297-24-0 97%
1g
$1490.00 2023-09-02
Alichem
A010002503-500mg
Ethyl 2-cyano-5-ethyl-4-methylbenzoate
1807297-24-0 97%
500mg
$782.40 2023-09-02

Ethyl 2-cyano-5-ethyl-4-methylbenzoate 関連文献

Ethyl 2-cyano-5-ethyl-4-methylbenzoateに関する追加情報

Ethyl 2-cyano-5-ethyl-4-methylbenzoate (CAS No. 1807297-24-0): A Comprehensive Overview

Ethyl 2-cyano-5-ethyl-4-methylbenzoate, with the CAS registry number 1807297-24-0, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of Ethyl 2-cyano-5-ethyl-4-methylbenzoate typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic substitution. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging cutting-edge catalysts and reaction conditions. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. These advancements have not only improved the scalability of the synthesis process but also opened new avenues for its application in large-scale production.

One of the most promising applications of Ethyl 2-cyano-5-ethyl-4-methylbenzoate lies in its potential as a precursor in drug development. The compound's cyano group serves as a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Recent research has demonstrated its utility in synthesizing anti-inflammatory agents and antioxidants, highlighting its role in medicinal chemistry. Moreover, its ability to form stable ester linkages makes it an attractive candidate for use in polymer chemistry, particularly in the development of biodegradable materials.

In addition to its synthetic applications, Ethyl 2-cyano-5-ethyl-4-methylbenzoate has shown potential in analytical chemistry as a chiral resolving agent. Its chiral centers can be exploited to separate enantiomers in complex mixtures, offering a novel approach to enantioselective separations. This property has been leveraged in recent studies to improve the purity of pharmaceutical intermediates, thereby enhancing their therapeutic efficacy.

From an environmental perspective, researchers have investigated the biodegradability and eco-friendliness of Ethyl 2-cyano-5-ethyl-4-methylbenzoate. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. This finding is particularly relevant for industries seeking sustainable alternatives for chemical synthesis and waste management.

In conclusion, Ethyl 2-cyano-5-ethyl-4-methylbenzoate (CAS No. 1807297-24-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in organic chemistry and related fields.

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